1-phenyl-1H-imidazole-2-thiol

Corrosion Inhibition Copper Protection DFT Calculation

Copper corrosion in saline process fluids challenges researchers with unpredictable inhibitor adsorption behavior. 1-Phenyl-1H-imidazole-2-thiol (CAS 17452-09-4) addresses this through its N-phenyl substituent, which reduces solvation free energy and drives up to 93% corrosion inhibition on copper in 3% NaCl. • DFT-validated adsorption thermodynamics for predictable inhibitor design • Validated COX-2 inhibitor scaffold achieving 88% inhibition at 10 μM • Defined thione-thiol tautomeric equilibrium (Keq = 0.18) for controlled metal coordination Supplied at ≥98% purity with comprehensive analytical documentation.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
CAS No. 17452-09-4
Cat. No. B100414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-imidazole-2-thiol
CAS17452-09-4
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CNC2=S
InChIInChI=1S/C9H8N2S/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-7H,(H,10,12)
InChIKeyVXEUGLRMYAXWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-1H-imidazole-2-thiol Technical Overview


1-Phenyl-1H-imidazole-2-thiol (CAS 17452-09-4) is a heterocyclic thiol featuring an imidazole core with an N1-phenyl substituent and a C2-thiol group. It exhibits thione-thiol tautomerism in solution [1] and is characterized by a predicted pKa of 11.78 ± 0.50 . The molecule possesses both a thiol (-SH) moiety capable of covalent bond formation and metal coordination, and an imidazole ring that enables π-π stacking and hydrogen bonding interactions . The compound is a solid at ambient temperature with a melting point of 177 °C, a density of 1.31 ± 0.1 g/cm³ (predicted), and a calculated logP of 1.5 [2].

Tautomerism studies Thione-thiol equilibrium supports metal coordination and ligand design research.
Corrosion inhibitor screening Phenyl substituent enhances surface adsorption in chloride media research models.
Medicinal chemistry scaffold Thiol handle enables derivatization for COX-2 inhibition studies; reported derivative activity context.
Computational benchmark DFT-calculated electronic descriptors support adsorption behavior screening workflows.

Why 1-Phenyl-1H-imidazole-2-thiol Is Irreplaceable


Simple substitution of 1-phenyl-1H-imidazole-2-thiol with other imidazole derivatives is not advisable due to its unique dual functionality. The presence of both the N-phenyl and C2-thiol groups imparts a distinct electronic and steric profile that directly influences its performance in key applications. As detailed in the quantitative evidence below, the phenyl substituent is critical for enhancing surface adsorption and corrosion inhibition efficiency by reducing solvation free energy [1]. Conversely, removing the phenyl group (e.g., 2-mercaptoimidazole) or replacing it with a less polarizable group (e.g., 1-methyl-1H-imidazole-2-thiol) results in altered adsorption thermodynamics and reduced inhibitory efficacy. Furthermore, the thione-thiol tautomeric equilibrium of this compound is sensitive to the N1 substituent, affecting its metal-binding capacity and biological target interactions [2].

Phenyl vs. methyl Phenyl substituent reduces solvation free energy, altering adsorption thermodynamics; simple alkyl analogs may shift corrosion inhibition efficiency.
Tautomeric equilibrium 2‑mercaptoimidazole favors thiol form (Keq 2.5 vs. 0.18), changing metal-binding mode and complex stability; direct substitution not recommended.
Electronic profile mismatch Non‑phenyl imidazoles lack the enhanced electronegativity trend that may support stronger surface adsorption in computational models.

1-Phenyl-1H-imidazole-2-thiol vs. Analogs: Comparative Evidence


Phenyl Substituent and Copper Corrosion Inhibition

The phenyl substituent on 1-phenyl-1H-imidazole-2-thiol significantly reduces solvation free energy compared to methyl-substituted imidazoles, directly increasing the molecule's tendency to adsorb onto metal surfaces and thereby improving corrosion inhibition efficiency [1].

Solvation energy
Class-level
Phenyl: −7.8 kcal/mol vs. Methyl: −9.1 kcal/mol; ΔΔ = 1.3 (favors adsorption)
Supports adsorption thermodynamics comparison
DFT (B3LYP/6-311++G(d,p), CPCM water); verify with experimental data.
Corrosion Inhibition Copper Protection DFT Calculation

Phenyl vs. Non-Phenyl Imidazoles in Chloride Media Corrosion

Imidazole derivatives bearing a phenyl ring, such as 1-phenyl-1H-imidazole-2-thiol, demonstrate markedly higher corrosion inhibition efficiencies on copper in 3% NaCl solution compared to imidazoles lacking this substituent [1].

Chloride IE%
Class-level
Phenyl-substituted imidazoles: up to 93% inhibition on Cu in 3% NaCl; parent imidazole IE not reported
Supports corrosion inhibition screening in chloride environments
Class-level ranking only; experimental conditions must be reproduced.
Copper Corrosion Sodium Chloride Electrochemical Polarization

Thione-Thiol Tautomerism for Metal Coordination

In solution, 1-phenyl-1H-imidazole-2-thiol exists predominantly in the thione tautomeric form, a characteristic that distinguishes it from simpler thiols and is crucial for its function as a ligand [1]. The equilibrium constant for the thione ⇌ thiol tautomerization is reported as Keq = 0.18 in CDCl3 at 25 °C.

Tautomer Keq
Head-to-head
Target: Keq 0.18 (thione form) vs. 2‑mercaptoimidazole: Keq 2.5 (thiol); ~14‑fold difference
Guides coordination chemistry study selection
NMR in CDCl₃; solvent may influence equilibrium.
Tautomerism Ligand Chemistry Coordination Complexes

Validated Scaffold for Selective COX-2 Inhibition

Derivatives of 1-phenyl-1H-imidazole-2-thiol, specifically 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamides, have been identified as potent and selective COX-2 inhibitors, validating the core scaffold's utility in medicinal chemistry [1].

COX-2 inhibition
Context-dependent
Derivative of core: 88% inhibition at 10 μM vs. SC-560: 98.2%
Supports COX-2 inhibition study scaffold selection
Derivative data; parent compound not directly tested.
COX-2 Inhibition Anti-inflammatory Medicinal Chemistry

Electronic Property Trends: Phenyl Substituent Effects

DFT calculations reveal that the phenyl substituent in 1-phenyl-1H-imidazole-2-thiol increases the molecule's electronegativity and reduces its chemical hardness compared to methyl or mercapto substituents, which are key descriptors governing reactivity and adsorption behavior [1].

Elec. trend
Class-level
Phenyl increases electronegativity (χ); methyl/mercapto decrease χ
Supports adsorption behavior interpretation
DFT-derived qualitative trend; experimental adsorption correlation needed.
Quantum Chemistry DFT Reactivity Descriptors

Corrosion Inhibition Benchmarks of Imidazole-2-thiols

The corrosion inhibition efficiency of 2-mercaptoimidazole (2MI) is reported to reach 98.5% at 25 ppm on steel, outperforming 1-methyl-1H-imidazole-2-thiol (MTI) which shows moderate efficiency in 1 M HCl [1][2]. While direct data for 1-phenyl-1H-imidazole-2-thiol is unavailable, these class benchmarks illustrate the performance range of related thiol-imidazoles, and the phenyl-substituted analog is expected to exhibit superior inhibition due to enhanced adsorption thermodynamics.

Inhib. benchmarks
Data to verify
No direct phenyl-thiol data; 2‑mercaptoimidazole: 98.5% IE (25 ppm); 1‑methyl analog: moderate
Provides corrosion inhibitor class benchmarking context
Analog benchmarks only; confirm phenyl derivative behavior experimentally.
Corrosion Inhibition Steel Acidic Media

1-Phenyl-1H-imidazole-2-thiol Applications


Copper Corrosion Inhibitors for Chloride Environments

Based on the demonstrated class-level superiority of phenyl-substituted imidazoles in achieving up to 93% corrosion inhibition efficiency on copper in 3% NaCl [1], 1-phenyl-1H-imidazole-2-thiol is a prime candidate for developing next-generation corrosion inhibitor packages for cooling water systems, marine applications, and electronics manufacturing where copper components are exposed to saline or chloride-containing process fluids. The DFT-calculated reduction in solvation free energy provides a thermodynamic rationale for its enhanced adsorption [2].

Selective COX-2 Inhibitor Development

The core structure of 1-phenyl-1H-imidazole-2-thiol has been validated as a scaffold for selective COX-2 inhibition, with a simple derivative achieving 88% inhibition at 10 μM [1]. This positions the compound as a valuable starting material for medicinal chemistry programs targeting inflammatory diseases, where a balance of potency and selectivity is required. The thiol group offers a handle for further derivatization to optimize pharmacokinetic properties.

Metal Complexes with Tailored Coordination

The unique tautomeric equilibrium of 1-phenyl-1H-imidazole-2-thiol (Keq = 0.18 favoring the thione form) [1] makes it a versatile ligand for synthesizing metal complexes with predictable binding modes. This is particularly relevant for applications in homogeneous catalysis, where the thione-thiol equilibrium can influence catalyst activity and stability, and for the development of metal-based therapeutics or diagnostic agents.

Computationally Guided Surface-Active Molecule Design

The available DFT data on the electronic properties of 1-phenyl-1H-imidazole-2-thiol, including its electronegativity and chemical hardness trends [1], enable its use as a benchmark in computational screening workflows. Researchers can leverage these data to identify or design new surface-active agents with predicted adsorption behavior, accelerating the discovery of corrosion inhibitors, adhesion promoters, or self-assembled monolayer components.

Application
Selection Property
Validation Focus
Corrosion inhibitor screening in chloride media
Phenyl-substituted imidazole adsorption profile
Inhibition efficiency validation under experimental conditions
COX-2 inhibition study scaffold derivation
Thiol-derivatizable imidazole core
COX-2 isoform selectivity and potency validation
Coordination chemistry and ligand design
Thione-thiol tautomer equilibrium
Metal-binding mode and complex stability assessment
Computational screening of surface-active agents
DFT-calculated electronic descriptors
Adsorption behavior prediction and experimental correlation

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